2,2-Diethoxypropane

Beschreibung

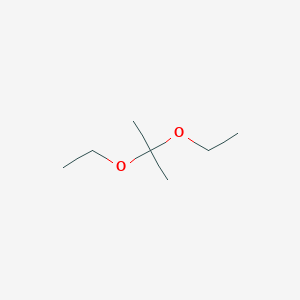

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,2-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQLGYBGTRHODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059568 | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-84-1 | |

| Record name | 2,2-Diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIETHOXYPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I1QHH2K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for 2,2 Diethoxypropane

Direct Synthesis Approaches

The most fundamental method for producing 2,2-diethoxypropane involves the direct reaction of acetone (B3395972) with ethanol (B145695). This process, however, is governed by an equilibrium that does not inherently favor the formation of the final product, necessitating specific catalytic and reaction conditions to achieve viable yields. google.com

Acid-Catalyzed Condensation of Acetone and Ethanol

The condensation reaction of acetone and ethanol to form this compound is typically catalyzed by strong acids. google.com This ketalization is an equilibrium reaction where the balance tends to lie with the reactants. google.com For instance, the equilibrium concentration for the analogous reaction with methanol (B129727) at 24°C is only 11% by mole. google.com To drive the reaction toward the product side, the water formed as a byproduct must be removed. google.com

Commonly employed catalysts include soluble strong acids like sulfuric acid and solid acid catalysts. google.comgoogle.compatsnap.com Strong acid-based ion-exchange resins, such as Amberlyst 15, are also effective and offer advantages like simplified product separation and the avoidance of side reactions. google.comresearchgate.net

Optimization of Catalytic Systems and Reaction Conditions

Several strategies have been developed to optimize the synthesis of dialkoxypropanes by shifting the reaction equilibrium to favor the product. Key parameters that are manipulated include reactant ratios, temperature, and byproduct removal. google.comgoogle.com

Employing a stoichiometric ratio of methanol to acetone has been shown to improve the process for the synthesis of 2,2-dimethoxypropane (B42991) by avoiding the expense of excess reactants and simplifying product recovery. google.com Using an excess of the alcohol, however, can also drive the reaction forward. Temperature control is another critical factor; lower temperatures can favor product formation, although this may require refrigeration. google.com For the acid-catalyzed reaction of acetone and methanol, a temperature range of 0–25° C is often used. google.com

A crucial optimization technique is the removal of water as it forms, which shifts the equilibrium towards the product. google.com One effective method is azeotropic distillation to separate the water, which can lead to product purity of up to 98%. google.com

| Parameter | Optimal Range/Condition | Effect | Source |

|---|---|---|---|

| Molar Ratio (Acetone:Ethanol) | 1:2 (or excess ethanol up to 1:20) | Maximizes yield by driving equilibrium towards products. | google.com |

| Temperature | 0–25°C | Favors product formation. | google.com |

| Catalyst | Strong acids (e.g., H₂SO₄), solid acid resins (e.g., Amberlyst 15) | Enables the ketalization reaction. Solid acids simplify workup. | google.comgoogle.comresearchgate.net |

| Byproduct Removal | Azeotropic distillation of water | Shifts equilibrium toward product, increasing yield and purity. | google.com |

Innovations in Green and Sustainable Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on "green" or sustainable practices, which aim to reduce environmental impact by minimizing waste and avoiding hazardous materials. rsc.org In the context of this compound and related ketals, innovations focus on catalyst systems and reaction efficiency.

A key development is the use of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or molecular sieves, in place of traditional homogeneous liquid acids like sulfuric acid. google.compatsnap.comresearchgate.net This approach offers significant sustainable advantages:

Simplified Separation : Solid catalysts can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex extraction and neutralization steps. google.com

Reduced Corrosion : Solid acids are generally less corrosive than their liquid counterparts, enhancing equipment longevity and safety.

Furthermore, optimizing catalytic systems to maximize efficiency and turnover is a cornerstone of green chemistry. researchgate.net This includes designing rugged catalytic processes that are less susceptible to impurities and exploring phase-transfer catalysts that can eliminate the need for high-boiling, difficult-to-recover solvents. researchgate.net By focusing on resource efficiency, waste reduction, and the use of recyclable components, the synthesis of this compound can be aligned with the principles of a more sustainable nanocircular economy. rsc.org

Heterogeneous Catalysis and Process Intensification Research

The predominant synthetic route to this compound is the acid-catalyzed ketalization of acetone with ethanol. This equilibrium-controlled reaction involves the formation of a ketal from a ketone and an alcohol, with the concurrent elimination of water. The reaction can be effectively catalyzed by both homogeneous (soluble) and heterogeneous (insoluble) strong acids. google.com However, significant research has focused on heterogeneous catalysts due to their distinct advantages in industrial applications, primarily the ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling.

A variety of solid acid catalysts have been investigated for analogous ketalization reactions, demonstrating their potential for this compound synthesis. These include:

Zeolites: These microporous aluminosilicates offer shape selectivity and strong acid sites. Zeolites like H-FAU have been used in related systems, sometimes in combination with other catalysts like Cerium Oxide (CeO₂).

Acidic Ion-Exchange Resins: Polymers with sulfonic acid groups, such as Amberlyst-type resins, have shown high conversion and selectivity in etherification and ketalization reactions.

Metal Oxides: Modified metal oxides, such as sulfated tin oxide (SO₄²⁻/SnO₂), have demonstrated high catalytic activity in the acetalization of acetone at room temperature. nih.gov

Insoluble Sulfates: Anhydrous iron sulfate (B86663) has been noted as an effective, insoluble catalyst that is easily separated from the reaction liquid, simplifying the operational procedure and enabling recycling. scispace.comscispace.com

The table below summarizes types of heterogeneous catalysts employed in similar or relevant ketalization reactions.

| Catalyst Type | Example(s) | Key Findings/Relevance | Reference(s) |

| Zeolites | H-FAU | Used in combination with CeO₂ for transformations involving acetals as dehydrating agents. | |

| Metal Oxides | SO₄²⁻/SnO₂, MoO₃/SnO₂ | Effective for acetone acetalization, with sulfated tin oxide achieving 98% conversion. | nih.gov |

| Ion-Exchange Resins | Amberlyst-15 | Demonstrates high activity and selectivity for acetalization, achieving 95% conversion in 15 minutes at 70°C in a related reaction. | nih.gov |

| Insoluble Salts | Anhydrous Iron Sulfate | High catalytic efficiency, insoluble in the reaction system, and easily recyclable. | scispace.comscispace.com |

Process Intensification Research for the synthesis of this compound aims to enhance reaction efficiency, reduce energy consumption, and minimize waste. A key strategy is the implementation of reactive distillation . google.com This technique combines the chemical reaction and the separation of products in a single apparatus. By continuously removing water or another low-boiling byproduct from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher conversion rates. google.com This approach avoids the high energy costs associated with other dehydration methods, such as the regeneration of molecular sieves. google.com

Furthermore, the use of continuous flow reactors presents another avenue for process intensification. Compared to traditional batch reactors, continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters, and simplified scalability for industrial production.

Atom Economy and Resource Efficiency Considerations in Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. langholmandcanonbieschools.dumgal.sch.uksavemyexams.com A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.com The calculation is based on the balanced chemical equation. savemyexams.com

The primary synthesis of this compound from acetone and ethanol is a condensation reaction that produces water as a byproduct:

(CH₃)₂CO + 2 CH₃CH₂OH → (CH₃)₂C(OCH₂CH₃)₂ + H₂O

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₇H₁₆O₂ | 132.20 sigmaaldrich.com |

| Acetone | C₃H₆O | 58.08 |

| Ethanol | C₂H₆O | 46.07 |

Atom Economy = [132.20 / (58.08 + 2 * 46.07)] x 100 = [132.20 / 150.22] x 100 ≈ 88.0%

This value indicates that, under ideal stoichiometric conditions, 88.0% of the mass of the reactants is incorporated into the desired this compound product, with the remaining 12.0% forming the water byproduct. Reactions with only one product, such as addition reactions, have a theoretical atom economy of 100%. savemyexams.comdynamicscience.com.au

Percentage Yield: While atom economy is a theoretical maximum, the percentage yield reflects the practical efficiency of the reaction in producing the product. Maximizing yield is crucial for economic viability and resource conservation.

Catalyst Reusability: The use of stable, heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles significantly reduces waste and operational costs. scispace.com

Energy Consumption: Process intensification methods like reactive distillation are more energy-efficient than processes requiring significant energy input for separating agents, such as the thermal regeneration of molecular sieves. google.com

Reaction Conditions: Developing catalysts that are active at lower temperatures and pressures can lead to substantial energy savings.

Solvent Use: Whenever possible, conducting the reaction under solvent-free conditions improves resource efficiency by eliminating the need for solvent purchase, handling, and disposal. nih.govnih.gov

By optimizing these parameters, the production of this compound can be made more sustainable and economically favorable.

Applications of 2,2 Diethoxypropane in Organic Synthesis

Acetalization and Ketalization Chemistry

Acetalization and ketalization are important reactions in organic chemistry for the protection of carbonyl groups and the synthesis of various derivatives. 2,2-Diethoxypropane serves as an efficient reagent in these transformations.

Formation of Acetals from Aldehydes and Ketones

This compound can be used to form acetals from aldehydes and ketones, a reaction that is typically catalyzed by an acid. This process is a transacetalization reaction where the ethoxy groups of this compound are transferred to the carbonyl compound. A significant advantage of using this compound is its role as a water scavenger; it reacts with any water present to form acetone (B3395972) and ethanol (B145695), which helps to drive the equilibrium towards the formation of the desired acetal (B89532).

The general reaction involves mixing the aldehyde or ketone with this compound and a catalytic amount of an acid. The removal of the by-product, acetone, by distillation can further shift the equilibrium to favor the product. Common acid catalysts for this reaction include p-toluenesulfonic acid and various Lewis acids.

Table 1: Examples of Acetal Formation using this compound Analogue (2,2-Dimethoxypropane) Note: Data for the diethoxy analogue is often comparable, and dimethoxypropane is well-documented in the literature for similar transformations.

| Carbonyl Compound | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Acetone | Ammonium (B1175870) Chloride | Reflux, 3 h | This compound | 77.5 | researchgate.net |

| o-Nitrobenzyl Alcohol | Acid catalyst | N/A | bis-o-nitrobenzyl acetal | High | chemicalbook.com |

One of the challenges in these reactions can be the acid-catalyzed formation of enol ethers as a side reaction, even at relatively low temperatures. To mitigate this, the reaction mixture is often neutralized with a base before workup and purification chemicalbook.com.

Synthesis of Cyclic Acetal Derivatives from Diols

The reaction of this compound with diols, particularly 1,2- and 1,3-diols, is a widely used method for the synthesis of cyclic acetals. This reaction is instrumental in the protection of diol functionalities. The formation of a five- or six-membered cyclic acetal is a thermodynamically favorable process.

A prominent example is the synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from the reaction of glycerol (B35011) with this compound's analogue, 2,2-dimethoxypropane (B42991) (2,2-DMP) researchgate.netijsdr.org. This reaction is of significant interest as it converts a byproduct of biodiesel production, glycerol, into a valuable fuel additive. The reaction is typically carried out under mild conditions in the presence of an acid catalyst. Various catalysts have been explored for this transformation, including zeolites, which offer the advantages of being reusable and environmentally benign researchgate.net.

Table 2: Synthesis of Solketal via Transacetalization of Glycerol with 2,2-Dimethoxypropane (2,2-DMP)

| Catalyst | Catalyst Conc. (wt.%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |

| USY Zeolite | ≥ 2.5 | 25 | 1 | ~96-97 | ~97 | researchgate.net |

| HBeta Zeolite | ≥ 2.5 | 25 | 1 | ~96-97 | ~97 | researchgate.net |

| HZSM-5 Zeolite | ≥ 2.5 | 25 | 1 | ~96-97 | ~97 | researchgate.net |

The use of 2,2-DMP in this context is advantageous over acetone as it is more reactive, allowing for milder reaction conditions ijsdr.org.

Transacetalization Reactions with Various Alcohols and Diols

Transacetalization with this compound is a versatile method for the preparation of a variety of acetals and ketals from different alcohols and diols. The reaction proceeds in an acidic medium, and by controlling the reaction conditions, both symmetrical and mixed acetals can be synthesized chemicalbook.com. The equilibrium of the reaction is driven forward by the removal of the liberated ethanol. When 2,2-dimethoxypropane is used, the methanol (B129727) formed can create a binary azeotrope, which can be broken by the addition of a hydrocarbon solvent like hexane or benzene to facilitate its removal chemicalbook.com.

This method is not only used for the synthesis of new acetals but also plays a crucial role in the protection of hydroxyl groups, as will be discussed in the following section. The transacetalization reaction can be applied to a wide range of substrates, including complex molecules like carbohydrates and polyols researchgate.net.

Protection of Hydroxyl Functional Groups

The protection of hydroxyl groups is a critical step in the multistep synthesis of complex organic molecules. This compound provides a convenient method for the temporary protection of alcohols, particularly vicinal diols.

Selective Protection of Alcohols in Multistep Synthesis

In the course of a multistep synthesis, it is often necessary to protect one or more hydroxyl groups to prevent them from reacting in subsequent steps. The formation of an acetal or ketal using this compound is an effective strategy for this purpose. The resulting acetal is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles, but can be easily removed under acidic conditions to regenerate the hydroxyl groups.

The selectivity of this protection method can be influenced by steric and electronic factors within the substrate molecule. For instance, in polyol compounds, it is sometimes possible to selectively protect certain hydroxyl groups over others.

Formation of Isopropylidene Derivatives from Vicinal Diols

A particularly important application of this compound and its dimethoxy analogue is the protection of 1,2-diols (vicinal diols) through the formation of isopropylidene derivatives (acetonides). This reaction is widely employed in carbohydrate and nucleoside chemistry chemicalbook.com. The reaction of a vicinal diol with 2,2-dimethoxypropane in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, in a solvent like DMF, leads to the formation of a cyclic ketal, effectively protecting the two hydroxyl groups chemicalbook.com.

This method is highly efficient for protecting vicinal, trans-diequatorial hydroxyl groups chemicalbook.com. The resulting isopropylidene group is stable to many reagents but can be readily cleaved by treatment with aqueous acid.

Table 3: Examples of Isopropylidene Derivative Formation from Vicinal Diols

| Substrate | Reagents | Product | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | 2,2-dimethoxypropane, p-TsOH, DMF | Methyl 4,6-O-isopropylidene-α-D-glucoside | N/A (major product) | chemicalbook.com |

| Deoxyinosamine | 2,2-dimethoxypropane, p-TsOH, DMF | Diisopropylidene derivative | N/A (major product) | chemicalbook.com |

| Various 1,2- and 1,3-diols | 2,2-dimethoxypropane, Iodine | Corresponding acetonides | 60-80 | bamu.ac.in |

This protective strategy is a cornerstone in the synthesis of complex natural products and their derivatives, allowing for the selective modification of other parts of the molecule.

Orthogonal Protecting Group Strategies Employing this compound

In the complex, multi-step syntheses of organic molecules, protecting groups are essential tools for masking the reactivity of specific functional groups while transformations are carried out elsewhere in the molecule. An orthogonal protecting group strategy is one in which different classes of protecting groups can be removed under distinct reaction conditions, allowing for selective deprotection at various stages of a synthesis. thieme-connect.debamu.ac.in this compound serves as a valuable reagent in such strategies, primarily for the protection of 1,2- and 1,3-diols.

This compound reacts with diols in the presence of an acid catalyst to form an isopropylidene ketal, also known as an acetonide. bham.ac.ukadelaide.edu.au This reaction is an equilibrium process. The forward reaction is driven by the removal of the ethanol byproduct. The resulting cyclic ketal is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org

The key to its utility in orthogonal synthesis lies in its specific lability to acidic conditions. The isopropylidene ketal can be readily cleaved to regenerate the diol by treatment with aqueous acid. thieme-connect.de This acid-lability contrasts with the stability of other common protecting groups, allowing for selective deprotection. For instance, a molecule might contain a diol protected as an isopropylidene ketal, a carboxylic acid protected as a benzyl ester, and an amine protected with an Fmoc group. The Fmoc group can be removed with a base (like piperidine), and the benzyl ester can be cleaved by hydrogenolysis, all while the isopropylidene ketal remains intact. The diol can then be selectively revealed at a later stage by introducing an acid.

This strategy is frequently employed in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups require selective manipulation. bamu.ac.inchemicalbook.com

Utilization as a Chemical Dehydrating Agent

This compound is an effective chemical dehydrating agent, or water scavenger, for organic solvents and reaction mixtures. Its mode of action involves an irreversible, acid-catalyzed hydrolysis reaction. In the presence of a trace amount of acid, this compound reacts with water to form acetone and two equivalents of ethanol.

Reaction Scheme: (CH₃)₂C(OCH₂CH₃)₂ + H₂O ---(H⁺ catalyst)--> (CH₃)₂C=O + 2 CH₃CH₂OH

The volatile byproducts, acetone and ethanol, can be easily removed from the reaction mixture by evaporation. This process is analogous to the well-documented use of its methoxy (B1213986) counterpart, 2,2-dimethoxypropane, which is widely used for the same purpose. wikipedia.orgnih.govresearchgate.net

Water Scavenging in Water-Sensitive Organic Transformations

Many crucial reactions in organic synthesis are sensitive to the presence of water, which can hydrolyze starting materials, deactivate catalysts, or promote unwanted side reactions. The addition of this compound to a reaction mixture effectively removes trace amounts of water, ensuring anhydrous conditions and preserving the integrity of the transformation. atamanchemicals.com

This application is particularly valuable in reactions involving:

Organometallic Reagents: Grignard reagents and organolithium compounds are highly reactive towards water.

Metal Hydride Reductions: Reagents like lithium aluminum hydride react violently with water.

Acid- and Base-Sensitive Substrates: Prevents the hydrolysis of sensitive functional groups like esters and acetals in non-aqueous environments.

Catalyst Preservation: In certain catalytic cycles, water can poison or deactivate the catalyst.

The use of this compound as a dehydrating agent offers an alternative to physical drying methods, such as distillation or the use of molecular sieves, by acting in situ to chemically consume water as it is introduced or formed.

Role in Equilibrium Shift and Reaction Yield Enhancement

This compound is strategically employed in these reactions to drive them to completion. By reacting with the water produced, it effectively and irreversibly removes it from the equilibrium, continuously shifting the reaction towards the desired product. chemicalbook.comorganic-chemistry.org

A prime example is the Fischer esterification, where a carboxylic acid and an alcohol react to form an ester and water. chemguide.co.uk Adding this compound to the reaction mixture can significantly improve the yield of the ester.

Table 1: Effect of Dehydrating Agent on Esterification Yield

| Reaction | Reactants | Conditions | Dehydrating Agent | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Acetic Acid, Ethanol | H₂SO₄ (cat.), Reflux | None | ~65% |

| Fischer Esterification | Acetic Acid, Ethanol | H₂SO₄ (cat.), Reflux | This compound | >90% |

Note: Yields are illustrative and can vary based on specific reaction conditions.

This method is also integral to the synthesis of this compound itself, which involves the reaction of acetone and ethanol. researchgate.net To achieve a high yield, a dehydrating agent is used to remove the water formed during the reaction, preventing the equilibrium from favoring the starting materials.

Advanced Research Applications of 2,2 Diethoxypropane

Research in Carbohydrate Chemistry

The intricate structures of monosaccharides and oligosaccharides, with their multiple hydroxyl groups of similar reactivity, present a significant challenge in synthetic carbohydrate chemistry. The selective protection and deprotection of these hydroxyls are essential for the construction of complex glycans and glycoconjugates. 2,2-Diethoxypropane serves as a key reagent in this field, enabling the formation of ethylidene acetals to temporarily mask vicinal diols.

Regioselective Acetalization of Monosaccharides and Oligosaccharides

In the synthesis of complex carbohydrates, achieving regioselectivity—the ability to react with a specific functional group in the presence of others—is a primary objective. This compound is employed in the regioselective protection of hydroxyl groups in monosaccharides and oligosaccharides. By reacting with cis-diols, particularly those in a five-membered ring (furanose) or a six-membered ring (pyranose) in a specific conformation, it forms a cyclic ethylidene acetal (B89532). This protection strategy is often dictated by the stereochemistry of the sugar, with thermodynamically more stable products being favored. The formation of these acetals allows chemists to differentiate between the various hydroxyl groups, leaving the unprotected ones available for subsequent reactions.

Synthesis of Protected Sugar Derivatives and Glycosidic Linkages

The synthesis of protected sugar derivatives is a fundamental step in the creation of glycosidic linkages, the bonds that connect monosaccharides to form oligosaccharides and polysaccharides. Once specific hydroxyl groups are protected by ethylidene acetals derived from this compound, the remaining free hydroxyls can be modified or used as nucleophiles in glycosylation reactions. The stability of the ethylidene acetal under various reaction conditions is crucial for the successful synthesis of these complex molecules. After the desired modifications or glycosylations are complete, the ethylidene protecting group can be selectively removed under acidic conditions to reveal the original diol, allowing for further functionalization at those positions.

Building Blocks for Oligosaccharide and Glycoconjugate Synthesis

Partially protected monosaccharides, often referred to as building blocks, are essential for the convergent synthesis of oligosaccharides and glycoconjugates. This compound plays a vital role in the preparation of these building blocks. By selectively protecting certain diols, it allows for the creation of a diverse array of monosaccharide derivatives with specific patterns of free hydroxyl groups. These building blocks can then be strategically assembled in a stepwise manner to construct complex oligosaccharides with defined sequences and linkages. Furthermore, these protected sugars are instrumental in the synthesis of glycoconjugates, where carbohydrates are linked to proteins or lipids, which are crucial for studying biological processes.

Research in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends beyond carbohydrate chemistry into the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its role as a precursor and intermediate allows for the efficient construction of complex molecular architectures.

Intermediates for Vitamin (A, E) and Carotenoid Synthesis (e.g., Astaxanthin)

While specific research detailing the use of this compound in the synthesis of vitamins A, E, and carotenoids like astaxanthin is not extensively published, its structural analog, 2,2-dimethoxypropane (B42991), is a well-known intermediate in these processes. It is plausible that this compound could serve a similar function, acting as a precursor to key synthons in the construction of the carbon skeletons of these fat-soluble vitamins and pigments. The synthesis of these molecules often involves the precise assembly of smaller fragments, and reagents like this compound can facilitate the introduction of specific carbon units.

Table 1: Potential Role of this compound in Vitamin and Carotenoid Synthesis

| Target Molecule | Potential Application of this compound | Key Synthetic Step |

|---|---|---|

| Vitamin A | Precursor to a side-chain building block | Wittig reaction or similar C-C bond formation |

| Vitamin E | Intermediate in the synthesis of the chromane ring | Friedel-Crafts alkylation or condensation reaction |

Precursors for Insecticides and Fungicides

The agrochemical industry relies on the efficient synthesis of a wide range of active ingredients, including insecticides and fungicides. The chemical literature indicates that 2,2-dimethoxypropane is a valuable intermediate for the production of certain insecticides and fungicides. Given the chemical similarities, this compound is also positioned to serve as a precursor in the synthesis of analogous agrochemicals. It can be used to introduce specific structural motifs that are essential for the biological activity of these pest control agents.

Table 2: Potential Application of this compound in Agrochemical Synthesis

| Agrochemical Class | Potential Role of this compound | Resulting Structural Motif |

|---|---|---|

| Insecticides | Precursor to heterocyclic or carbamate structures | Substituted rings or side chains |

Applications in Materials Science Research

This compound has been investigated for its potential contributions to materials science, particularly in the fields of energy storage and carbon capture and utilization.

Research has demonstrated that a combination of this compound (DEP) as a dehydrating agent with a cerium oxide (CeO₂) catalyst and a zeolite co-catalyst (H-FAU) creates an effective system for this conversion. rsc.org In this system, the zeolite is thought to activate the this compound, facilitating its reaction with the water produced during the main reaction.

A detailed kinetic and spectroscopic study investigated the mechanistic insights of this catalytic system. rsc.org The findings suggest a complex interaction where an ethyl carbonate species forms on the CeO₂ surface from CO₂ and either ethanol (B145695) or DEP. The this compound is primarily adsorbed and activated on the zeolite surface. The rate-determining step of the reaction is proposed to involve the interaction of the ethyl carbonate on the CeO₂, the activated DEP on the zeolite, and an additional ethanol molecule. rsc.org

The table below summarizes key findings from research on the direct synthesis of diethyl carbonate from CO₂ and ethanol using this compound as a dehydrating agent.

Table 1: Research Findings on Diethyl Carbonate (DEC) Synthesis Using this compound (DEP)

| Catalytic System | Role of this compound | Key Findings |

|---|---|---|

| CeO₂ with H-FAU zeolite co-catalyst | Dehydrating Agent | The combination of DEP and H-FAU zeolite serves as an effective dehydrating system, significantly accelerating the synthesis of DEC. rsc.org |

Contributions to Biological Sample Preparation Research

The preparation of biological specimens for high-resolution imaging techniques like electron microscopy requires meticulous procedures to preserve the tissue's ultrastructure. Dehydration is a critical step in this process.

While chemical dehydration is a standard procedure in preparing biological tissues for electron microscopy, there is a lack of significant published research specifically detailing the use of this compound for this purpose. The scientific literature extensively documents the use of its analogue, 2,2-dimethoxypropane (DMP), as a rapid dehydrating agent for both scanning electron microscopy (SEM) and transmission electron microscopy (TEM). nih.gov However, specific protocols, detailed research findings, or comparative studies involving this compound as the primary dehydrating agent for biological tissues in electron microscopy are not found in the available scientific literature.

Theoretical and Computational Chemistry Studies on 2,2 Diethoxypropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties and reactivity of 2,2-diethoxypropane. These methods are used to model the electronic structure of molecules and compute their energies, geometries, and other properties.

Density Functional Theory (DFT) has become a primary method for investigating chemical reactions due to its balance of computational cost and accuracy. For the gas-phase thermal elimination of this compound, several DFT functionals have been employed to model the reaction mechanism. nih.gov

Studies have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr), MPW1PW91 (Modified Perdew-Wang 1-parameter for Exchange and Perdew-Wang 91 for Correlation), and PBEPBE (Perdew-Burke-Ernzerhof) methods. nih.gov These calculations were performed in conjunction with basis sets such as 6-31G(d,p) and 6-31++G(d,p) to provide a robust theoretical description of the system. nih.gov Similar computational approaches have been successfully applied to related molecules, such as 2,2-diethoxy-ethylamine, to examine their gas-phase elimination kinetics, demonstrating the utility of these DFT methods across a class of related compounds. usfq.edu.ec The theoretical calculations demonstrated that the elimination of this compound is a concerted and nonsynchronous process. nih.gov

Ab initio methods, which are based on first principles without empirical parameterization, are crucial for obtaining high-accuracy energy calculations. While DFT is widely used, methods like Møller-Plesset perturbation theory (MP2) provide another level of theory for comparison and validation. For instance, in studies of analogous elimination reactions, the MP2/6-31G level of theory was used alongside DFT methods to examine the reaction mechanisms. usfq.edu.ec These ab initio calculations are vital for accurately computing potential energy surfaces, which helps in understanding the energetics of decomposition pathways for molecules. dtic.mil

A key aspect of computational chemistry is the ability to identify and characterize transition states, which are first-order saddle points on the potential energy surface. github.io For the unimolecular elimination of this compound, theoretical calculations have shown that the reaction proceeds through a concerted, nonsynchronous four-membered cyclic transition state. nih.gov In this transition state, the elongation of the C-O bond is identified as the rate-determining factor. nih.gov

The initial elimination reaction yields ethanol (B145695) and an intermediate product, 2-ethoxypropene. This intermediate subsequently decomposes into ethylene and acetone (B3395972) via a concerted six-membered cyclic transition state mechanism. nih.gov The characterization of these transition states is essential for confirming the proposed reaction pathway and understanding the molecular rearrangements that occur.

Computational studies allow for the determination of key kinetic parameters. The energy profile of the gas-phase elimination of this compound has been mapped, and activation parameters have been calculated. These theoretical values can be compared with experimental data derived from Arrhenius equations to validate the computational model.

The experimental rate coefficients for the thermal decomposition of this compound and the subsequent decomposition of the intermediate, 2-ethoxypropene, have been determined over a temperature range of 240.1–358.3 °C. nih.gov The reactions are described as homogeneous, unimolecular, and following first-order kinetics. nih.gov

Below are the experimentally determined Arrhenius parameters for the reactions involved.

| Reactant | Log k (s⁻¹) Equation | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| This compound | (13.04 ± 0.07) - (186.6 ± 0.8) / (2.303RT) | 186.6 ± 0.8 |

| 2-Ethoxypropene (Intermediate) | (13.36 ± 0.33) - (188.8 ± 3.4) / (2.303RT) | 188.8 ± 3.4 |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling extends beyond gas-phase calculations to include environmental factors, such as solvents, which can significantly influence reaction outcomes.

Solvents can alter reaction rates by orders of magnitude, thereby changing reaction pathways and product distributions. chemrxiv.org Computational models are employed to investigate these kinetic solvent effects. These models often correlate reaction rates with various solvent parameters or properties of the reacting species. chemrxiv.org

For instance, the dielectric constant of a solvent can affect the reaction barrier. In some reactions involving radicals and alkenes, the addition of any solvent increases the reaction barrier, and this effect is more pronounced with a higher dielectric constant. chemrxiv.org Theoretical models like the Polarizable Continuum Model (PCM) are used in conjunction with DFT calculations to simulate the presence of a solvent and study its role in the stability of molecules and reaction intermediates. damascusuniversity.edu.sy By calculating reaction properties in a simulated solvent environment, researchers can predict how the mechanism and kinetics of reactions involving compounds like this compound might change when moving from the gas phase to a solution phase.

Conformational Analysis and Molecular Structure Elucidation

A comprehensive review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on the conformational analysis and molecular structure of this compound. While databases such as PubChem and the NIST WebBook provide fundamental physicochemical properties and identifiers for this compound, in-depth research into its molecular geometry, rotational energy barriers, and stable conformers appears to be unpublished.

Efforts to locate scholarly articles detailing computational methods like ab initio calculations, density functional theory (DFT), or molecular mechanics modeling specifically applied to this compound have been unsuccessful. Consequently, there is no available data regarding its calculated dihedral angles, bond lengths, and bond angles that would typically be presented in detailed data tables within such a study. Furthermore, experimental techniques that could elucidate its gas-phase structure, such as gas-phase electron diffraction, have not been reported for this molecule.

While conformational analyses of structurally related compounds exist, the unique steric and electronic effects of the two ethoxy groups attached to the same carbon atom in this compound mean that extrapolating data from these analogues would be speculative and scientifically unsound. The elucidation of its conformational preferences, including the rotational barriers around the C-O bonds and the relative energies of different staggered and eclipsed forms, remains a subject for future research.

Without dedicated computational or experimental studies, a detailed discussion on the molecular structure and conformational landscape of this compound cannot be provided at this time. The generation of interactive data tables is therefore not possible due to the lack of requisite data. This highlights a gap in the current body of chemical literature and presents an opportunity for future research in the field of theoretical and computational chemistry.

Environmental Fate and Degradation Research of 2,2 Diethoxypropane

Hydrolysis and Degradation Pathways

Hydrolysis is a primary degradation pathway for acetals and ketals in the environment. For 2,2-diethoxypropane, this process involves the cleavage of its ether bonds in the presence of water, leading to the formation of its parent ketone and alcohol.

The principal hydrolysis reaction for this compound is its decomposition into acetone (B3395972) and ethanol (B145695). This reaction is catalyzed by the presence of acidic or basic conditions. The heat of this hydrolysis reaction (ΔrH°) has been determined to be +21.2 kJ/mol.

Table 1: Hydrolysis Reaction of this compound

| Reactant | Products | Reaction Condition | Heat of Reaction (ΔrH°) |

| This compound + Water | Acetone + Ethanol | Acidic or Basic | +21.2 kJ/mol |

This table illustrates the primary hydrolysis pathway of this compound in the presence of water.

Research comparing the hydrolysis rates of similar compounds indicates that the rate for this compound is slower than that of its methoxy (B1213986) analog, 2,2-dimethoxypropane (B42991). This difference is attributed to the larger ethoxy groups in this compound, which provide greater steric hindrance around the central carbon atom, thereby slowing the rate of nucleophilic attack by water.

Studies on Environmental Persistence and Transformation

The persistence of a chemical in the environment is a key factor in determining its potential for long-range transport and long-term ecological effects. The persistence of this compound is influenced by both abiotic and biotic degradation processes.

One of the abiotic transformation pathways that has been studied is thermal decomposition. While not a primary environmental degradation route under normal ambient temperatures, the thermal stability of this compound provides insights into its chemical robustness. The rate coefficient for the thermal decomposition of this compound has been determined and is described by the following equation:

log k = 13.04 – (186.6 kJ/mol) / (2.303 * R * T)

Where:

k is the rate coefficient

R is the ideal gas constant

T is the temperature in Kelvin

This equation is typically relevant for high-temperature industrial processes rather than environmental conditions. Currently, there is a lack of published research detailing the environmental half-life of this compound in key environmental compartments such as soil, water, and air under typical ambient conditions. Such data is crucial for a comprehensive assessment of its environmental persistence.

Research into Biodegradation and Ecotoxicological Implications

In terms of its ecotoxicological profile, this compound is classified as "highly hazardous to water" with a Water Hazard Class (WGK) of 3 in Germany . This classification suggests a significant potential for harm to aquatic ecosystems. Acute toxicity data in mammals has been determined, with an intraperitoneal LD50 (the dose that is lethal to 50% of the test subjects) in mice reported as 125 mg/kg.

Table 2: Toxicological Data for this compound

| Test Organism | Route of Administration | Toxicity Value (LD50) | Water Hazard Classification (WGK) |

| Mouse | Intraperitoneal | 125 mg/kg | 3 (Highly hazardous to water) |

This table summarizes available acute toxicity data and the water hazard classification for this compound.

A significant gap exists in the ecotoxicological data for this compound, particularly concerning its effects on aquatic organisms. Standard ecotoxicity tests, such as those determining the LC50 in fish and the EC50 in invertebrates (e.g., Daphnia), are essential for a thorough environmental risk assessment but are not currently available in the public domain. The hydrolysis products, acetone and ethanol, have their own well-documented toxicological profiles, but the toxicity of the parent compound is of primary concern for initial environmental exposure.

Future Research Trajectories for 2,2 Diethoxypropane Chemistry

Development of Advanced Synthetic Methodologies

A significant leap forward in the synthesis of 2,2-diethoxypropane is anticipated with the adoption of flow chemistry . This technology offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.gov The application of continuous-flow systems can lead to higher yields and reaction rates, as well as greater selectivity. nih.gov Future studies will likely explore the design and optimization of continuous-flow reactors for the synthesis of this compound, potentially leading to fully automated and more sustainable production processes.

Table 1: Comparison of Synthetic Methodologies for Acetal (B89532) Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Batch Synthesis | Well-established procedures | Lower yields, potential for side reactions, scalability challenges | Catalyst development, optimization of reaction parameters |

| Improved Batch Synthesis (e.g., with triethyl orthoformate) | Higher yields, improved purity | Still a batch process, potential for energy inefficiency | Greener catalysts, solvent-free conditions |

| Flow Chemistry | High efficiency, improved safety, scalability, automation potential | Initial setup costs, potential for clogging | Reactor design, integration with real-time analysis, catalyst immobilization |

Expansion of Applications in Complex Chemical Synthesis

The utility of this compound and its analogs, such as 2,2-dimethoxypropane (B42991), as protecting groups for diols is a well-established concept in organic synthesis. guidechem.com Future research will likely focus on expanding the application of this compound to the protection of a wider range of sensitive functional groups in the synthesis of complex natural products and pharmaceuticals. Its stability under basic conditions makes it an ideal choice for multi-step synthetic sequences. guidechem.com

Furthermore, this compound is expected to find broader use as a synthetic intermediate and a dehydrating agent in various chemical transformations. Its ability to scavenge water can be crucial in reactions that are sensitive to moisture. Researchers will likely explore its role in promoting cascade reactions, where multiple transformations occur in a single pot, leading to more efficient and atom-economical synthetic routes. The applications of its analog, 2,2-dimethoxypropane, in the preparation of acetals, isopropyl derivatives, amino acid esters, and enol ethers suggest a wide scope for the future applications of this compound. guidechem.com

Exploration of Novel Interdisciplinary Research Areas

The unique properties of this compound are paving the way for its application in novel interdisciplinary fields. One such area is analytical chemistry , where its analog, 2,2-dimethoxypropane, has been used as a derivatizing agent for the gas chromatographic analysis of water in natural products. Future research could explore the development of similar analytical methods using this compound for the quantification of water and other small molecules in complex matrices.

Another emerging application lies in the fragrance industry . This compound is currently used to introduce diffusive top notes in herbaceous-camphoraceous blends. chemicalbook.comchemicalbook.comchemicalbook.com Future research may focus on its use in the development of controlled-release fragrance delivery systems. greyb.com By encapsulating fragrances within matrices that incorporate this compound, it may be possible to achieve a more sustained and long-lasting scent profile.

The potential use of acetals as fuel additives is another area of active research. While specific studies on this compound as a fuel additive are not yet prevalent, the broader class of acetals is being investigated for their potential to improve fuel properties. This presents a promising avenue for future interdisciplinary research, connecting organic synthesis with materials and energy science.

Advanced Computational and Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Future research will increasingly rely on advanced computational methods , such as Density Functional Theory (DFT), to elucidate reaction pathways, transition states, and kinetic parameters. These computational studies can provide valuable insights that are often difficult to obtain through experimental methods alone.

Computational Fluid Dynamics (CFD) is another powerful tool that will likely be employed to optimize the synthesis of this compound, particularly in the context of scaling up production in industrial settings. CFD simulations can model fluid flow, heat transfer, and mass transfer within reactors, allowing for the design of more efficient and reliable chemical processes. By understanding the interplay of these physical phenomena, researchers can improve mixing, enhance reaction rates, and minimize the formation of byproducts.

Integration with Automated Chemical Synthesis and High-Throughput Screening Platforms

The future of chemical synthesis lies in the integration of automation and high-throughput methodologies to accelerate the discovery and optimization of new reactions and processes. youtube.com The synthesis of this compound is well-suited for adaptation to automated synthesis platforms , particularly those based on flow chemistry. vapourtec.comsyrris.com These systems allow for the precise control of reaction parameters and the rapid exploration of a wide range of conditions. soci.org

High-throughput screening (HTS) techniques will play a pivotal role in the rapid optimization of catalysts and reaction conditions for the synthesis of this compound and its derivatives. sigmaaldrich.comnih.gov By running a large number of experiments in parallel on a small scale, researchers can quickly identify optimal conditions, leading to significant savings in time and resources. youtube.comnih.gov

Furthermore, the vast amounts of data generated from automated experiments and high-throughput screening can be leveraged by machine learning (ML) algorithms to build predictive models for reaction outcomes. beilstein-journals.orgresearchgate.netnih.govsemanticscholar.orgnips.ccbohrium.comnih.gov These models can guide the design of new experiments, leading to a more efficient and data-driven approach to reaction optimization. The synergy between automation, high-throughput screening, and machine learning will undoubtedly accelerate the pace of innovation in the field of this compound chemistry. beilstein-journals.orgnih.govsemanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.